molecular formula C4H8N2O3 B12389126 L-Asparagine-1,2,3,4-13C4 (monohydrate)

L-Asparagine-1,2,3,4-13C4 (monohydrate)

Cat. No.: B12389126
M. Wt: 136.09 g/mol
InChI Key: DCXYFEDJOCDNAF-UVYXLFMMSA-N
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Description

L-Asparagine-1,2,3,4-13C4 (monohydrate) is a stable isotope-labeled compound of L-Asparagine, a non-essential amino acid. This compound is specifically labeled with carbon-13 at the 1, 2, 3, and 4 positions, making it useful in various scientific research applications. L-Asparagine plays a crucial role in the metabolic control of cell functions in nerve and brain tissue .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of L-Asparagine-1,2,3,4-13C4 (monohydrate) involves the incorporation of carbon-13 isotopes into the L-Asparagine molecule. This can be achieved through chemical synthesis using labeled precursors. The reaction conditions typically involve the use of labeled carbon sources and specific catalysts to ensure the incorporation of the isotopes at the desired positions .

Industrial Production Methods: Industrial production of L-Asparagine-1,2,3,4-13C4 (monohydrate) involves large-scale synthesis using labeled carbon sources. The process includes purification steps to ensure the high isotopic purity of the final product. The compound is then crystallized to obtain the monohydrate form .

Chemical Reactions Analysis

Types of Reactions: L-Asparagine-1,2,3,4-13C4 (monohydrate) can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

L-Asparagine-1,2,3,4-13C4 (monohydrate) has several scientific research applications, including:

Mechanism of Action

L-Asparagine-1,2,3,4-13C4 (monohydrate) exerts its effects by participating in the metabolic pathways of asparagine. The labeled carbon atoms allow researchers to track the compound’s incorporation into proteins and other biomolecules. The primary molecular target is asparagine synthase, which catalyzes the conversion of aspartic acid to asparagine. This process is crucial for the synthesis of proteins and the regulation of nitrogen metabolism .

Comparison with Similar Compounds

Uniqueness: L-Asparagine-1,2,3,4-13C4 (monohydrate) is unique due to its specific labeling at the 1, 2, 3, and 4 positions with carbon-13. This precise labeling allows for detailed metabolic studies and provides insights into the specific pathways and mechanisms involving asparagine. The compound’s high isotopic purity and stability make it a valuable tool in various research fields .

Properties

Molecular Formula

C4H8N2O3

Molecular Weight

136.09 g/mol

IUPAC Name

(2S)-2,4-diamino-4-oxo(1,2,3,4-13C4)butanoic acid

InChI

InChI=1S/C4H8N2O3/c5-2(4(8)9)1-3(6)7/h2H,1,5H2,(H2,6,7)(H,8,9)/t2-/m0/s1/i1+1,2+1,3+1,4+1

InChI Key

DCXYFEDJOCDNAF-UVYXLFMMSA-N

Isomeric SMILES

[13CH2]([13C@@H]([13C](=O)O)N)[13C](=O)N

Canonical SMILES

C(C(C(=O)O)N)C(=O)N

Origin of Product

United States

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